
p-Nitrophenyl ethyl heptylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl ethyl heptylphosphonate: is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a heptylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl heptylphosphonate typically involves the reaction of p-nitrophenol with ethyl heptylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrophenyl ethyl heptylphosphonate can undergo oxidation reactions, leading to the formation of corresponding phosphonic acids.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Chemistry: p-Nitrophenyl ethyl heptylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various organophosphorus compounds. It is also used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of p-Nitrophenyl ethyl heptylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
Ethyl p-nitrophenyl thionobenzene phosphonate: Similar in structure but contains a thio group instead of an oxygen atom.
Bis(p-nitrophenyl)phosphate: Contains two p-nitrophenyl groups and is used in similar applications.
p-Nitrophenyl methylphosphonate: Contains a methyl group instead of an ethyl group.
Uniqueness: p-Nitrophenyl ethyl heptylphosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
3015-77-8 |
|---|---|
Molecular Formula |
C15H24NO5P |
Molecular Weight |
329.33 g/mol |
IUPAC Name |
1-[ethoxy(heptyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C15H24NO5P/c1-3-5-6-7-8-13-22(19,20-4-2)21-15-11-9-14(10-12-15)16(17)18/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
HDCSKOHTFSPXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
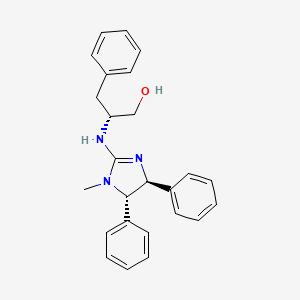
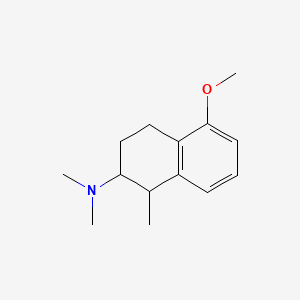
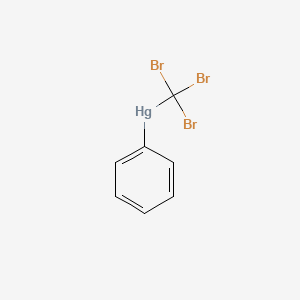
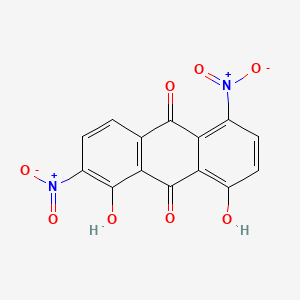
![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
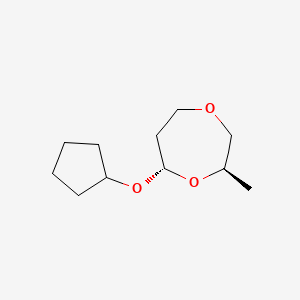
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
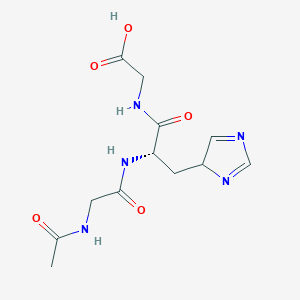
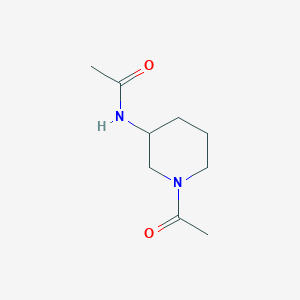
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

